4-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
Overview
Description
4-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. The compound was first synthesized in the early 1990s by scientists at Merck Research Laboratories. Since then, it has been widely used in scientific research to study the role of the D4 receptor in various physiological and pathological processes.
Mechanism of Action
4-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor family. The D4 receptor is primarily found in the prefrontal cortex, striatum, and limbic system of the brain, and is involved in the regulation of mood, cognition, and behavior. By blocking the D4 receptor, this compound can modulate the activity of dopaminergic neurons and alter the release of dopamine in various brain regions.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the target tissue or organ. In general, the compound has been shown to modulate the activity of dopaminergic neurons in the brain, leading to changes in mood, cognition, and behavior. It has also been shown to affect the activity of other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological and pathological processes. However, one limitation of using this compound is its relatively low potency and affinity for the D4 receptor compared to other D4 receptor antagonists. This can make it more difficult to achieve specific and consistent effects in experiments.
Future Directions
There are several future directions for the use of 4-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide in scientific research. One direction is to further investigate the role of the D4 receptor in addiction, schizophrenia, and ADHD, and to explore the potential therapeutic applications of D4 receptor antagonists in these disorders. Another direction is to develop more potent and selective D4 receptor antagonists that can be used in clinical settings. Finally, this compound can also be used to study the interactions between the dopamine and other neurotransmitter systems, and to explore the potential for developing new drugs that target multiple neurotransmitter systems.
Scientific Research Applications
4-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has been widely used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes. For example, it has been used to investigate the role of the D4 receptor in addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been used to study the pharmacokinetics and pharmacodynamics of D4 receptor antagonists.
properties
IUPAC Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-4-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3/c1-20(2)34-25-14-8-22(9-15-25)27(32)29-23-10-12-24(13-11-23)30-16-18-31(19-17-30)28(33)26-7-5-4-6-21(26)3/h4-15,20H,16-19H2,1-3H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCMQPWAXKVXCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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